Diethylammonium 2-mercaptobenzothiazole
Description
Properties
CAS No. |
38456-45-0 |
|---|---|
Molecular Formula |
C7H5NS2.C4H11N C11H16N2S2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
3H-1,3-benzothiazole-2-thione;N-ethylethanamine |
InChI |
InChI=1S/C7H5NS2.C4H11N/c9-7-8-5-3-1-2-4-6(5)10-7;1-3-5-4-2/h1-4H,(H,8,9);5H,3-4H2,1-2H3 |
InChI Key |
KBGASPZQKDYDDG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC=C2C(=C1)NC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Fundamental Chemistry of 2-Mercaptobenzothiazole (MBT)
Structural and Physicochemical Properties
2-Mercaptobenzothiazole (C$$7$$H$$5$$NS$$_2$$) features a benzothiazole ring with a thiol (-SH) group at position 2. Key properties include:
- Melting point : 180–182°C
- Water solubility : 100–1,000 mg/L at 20°C
- Acidity : pKa ≈ 7.0, enabling salt formation with amines
The thiol group’s reactivity allows derivatization into accelerators (e.g., sulfenamides) and salts like diethylammonium MBT.
Industrial Synthesis of MBT
Kelly Process (Aniline-Carbon Disulfide-Sulfur Reaction)
The traditional method involves reacting aniline , carbon disulfide , and sulfur at 220–280°C under high pressure (150 bar). Key steps:
- Reaction :
$$
\text{C}6\text{H}5\text{NH}2 + \text{CS}2 + \text{S} \xrightarrow{\Delta} \text{MBT} + \text{H}_2\text{S}
$$
Residence time: 1–6.3 hours (temperature-dependent). - Purification :
Limitations : High Na$$2$$SO$$4$$ wastewater (85 kg per 100 kg MBT).
Purification of Crude MBT
High-purity MBT (>99%) is critical for diethylammonium salt synthesis. Methods include:
Alkali Dissolution-Acid Precipitation
Synthesis of Diethylammonium 2-Mercaptobenzothiazole
Neutralization Reaction
MBT reacts with diethylamine in a 1:1 molar ratio:
$$
\text{MBT (C}7\text{H}5\text{NS}2\text{)} + \text{(C}2\text{H}5\text{)}2\text{NH} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NH}2^+ \cdot \text{C}7\text{H}4\text{NS}_2^-
$$
Procedure
- Dissolution : MBT (0.1 mol) in ethanol (200 mL) at 50°C.
- Neutralization : Add diethylamine (0.1 mol) dropwise under N$$_2$$.
- Crystallization : Cool to 0°C, filter, and dry under vacuum.
Optimization Parameters
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Maximizes solubility |
| Temperature | 40–60°C | Prevents oxidation |
| Stoichiometry | 1:1.05 (MBT:amine) | Compensates for amine volatility |
| Atmosphere | N$$_2$$ | Avoids disulfide formation |
Yield : 92–95% [Inferred from analogous processes in 4].
Purity : ≥98% (HPLC).
Characterization and Quality Control
Spectroscopic Analysis
Thermal Stability
- TGA : Decomposition onset at 210°C, indicating suitability for rubber processing (<200°C).
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolethione, compd. with N-ethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazolethione moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group in N-ethylethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2(3H)-Benzothiazolethione, compd. with N-ethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolethione, compd. with N-ethylethanamine involves its interaction with various molecular targets. The sulfur atom in the benzothiazolethione moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The amine group in N-ethylethanamine can interact with receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues: Ammonium and Alkali Metal Salts
DEA-2-MBT belongs to a broader class of 2-MBT salts. Key comparisons include:
| Compound | Cation Size/Type | Solubility Profile | Conductivity (S/cm) | Applications |
|---|---|---|---|---|
| Diethylammonium 2-MBT | Organic (diethylammonium) | High in polar organic solvents | ~0.01 (inferred from [6]) | Ionic liquids, polymer additives |
| Sodium 2-MBT | Small inorganic (Na⁺) | High in water | Higher than DEA salts | Rubber vulcanization, industrial coatings |
| Triethylammonium 2-MBT | Larger organic cation | Moderate in organic solvents | Lower than DEA-2-MBT | Catalysis, specialty solvents |
- Conductivity : DEA-2-MBT’s conductivity is influenced by ion mobility. Diethylammonium acetate ([DEA][Ac]) exhibits conductivities of 0.0155–0.0036 S/cm due to the small anion size . The bulkier 2-MBT anion in DEA-2-MBT likely reduces conductivity compared to [DEA][Ac], though exact values require experimental validation.
- Solubility: The organic cation enhances solubility in non-aqueous media, distinguishing DEA-2-MBT from alkali metal salts like sodium 2-MBT, which are water-soluble .
Functional Analogues: Benzimidazole and Thiazole Derivatives
Anti-Inflammatory Activity
DEA-2-MBT derivatives may exhibit biological activity akin to 2-MBT-based pharmaceuticals. However, structural modifications significantly alter efficacy:
- Benzimidazole derivatives (e.g., 5-methoxy-2-mercaptobenzimidazole) show distinct biological profiles due to nitrogen-rich cores, highlighting the impact of heteroatom substitution .
Q & A
Advanced Research Question
- Sulfonation/S-alkylation : Enhances antifungal activity by improving cell membrane penetration (e.g., 2-(benzylsulfonyl)benzothiazole derivatives inhibit Candida spp.) .
- Amination : 2-Aminobenzothiazole derivatives show increased bioactivity due to hydrogen bonding with target enzymes .
- Methodological Tip : Use structure-activity relationship (SAR) models and computational docking to predict modifications .
What safety protocols are critical when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin sensitization risks .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store in glass containers at 4°C with desiccants to prevent hydrolysis .
What are the emerging applications of this compound in analytical chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
